hMAO-B Inhibition: 6-Methylchromone vs. Unsubstituted Chromone vs. 7-Methylchromone
6-Methylchromone exhibits moderate inhibitory activity against human monoamine oxidase B (hMAO-B), with an IC₅₀ value of 0.0863 μM. This places it in the sub-100 nM potency range, comparable to the 7-methyl analog (0.0827 μM) but notably less potent than the unsubstituted chromone (0.0672 μM) in the same assay system [1]. The reference inhibitor pargyline shows an IC₅₀ of 0.1113 μM under identical conditions. The 6-methyl substitution therefore attenuates MAO-B inhibitory potency relative to the hydrogen-substituted parent scaffold, while maintaining activity within the same order of magnitude as the 7-methyl positional isomer.
| Evidence Dimension | hMAO-B inhibitory activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | 0.0863 |
| Comparator Or Baseline | Unsubstituted chromone (H): 0.0672; 7-Methylchromone: 0.0827; Pargyline (reference): 0.1113 |
| Quantified Difference | 28.4% higher IC₅₀ than unsubstituted chromone; 4.4% higher IC₅₀ than 7-methyl analog |
| Conditions | In vitro enzymatic assay; recombinant human MAO-B |
Why This Matters
For researchers developing MAO-B inhibitors for neurodegenerative disorders, the 0.0863 μM IC₅₀ provides a defined potency benchmark against which structural modifications can be rationally compared.
- [1] Reis J, et al. Chromone Derivatives as Monoamine Oxidase B Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking. Pharmaceuticals. 2023;16(9):1310. Table 6. doi:10.3390/ph16091310. View Source
